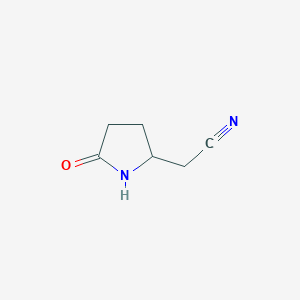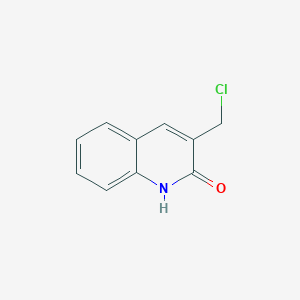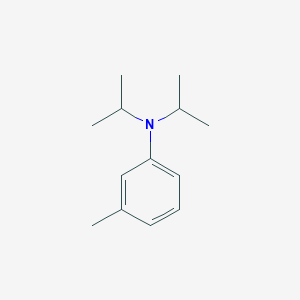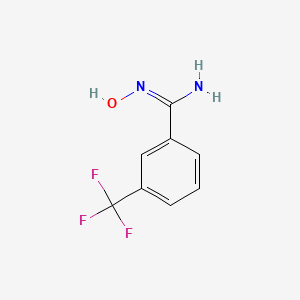![molecular formula C8H14O3 B6141924 1,4-dioxaspiro[4.4]nonan-2-ylmethanol CAS No. 19837-64-0](/img/structure/B6141924.png)
1,4-dioxaspiro[4.4]nonan-2-ylmethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dioxaspiro[4.4]nonan-2-ylmethanol is a chemical compound with the formula C8H14O3 and a molecular weight of 158.19 g/mol . It belongs to the category of alcohols and phenols .
Molecular Structure Analysis
The molecular structure of 1,4-dioxaspiro[4.4]nonan-2-ylmethanol consists of a total of 26 bonds, including 12 non-H bonds, 1 rotatable bond, 2 five-membered rings, 1 hydroxyl group, 1 primary alcohol, and 2 aliphatic ethers .Physical And Chemical Properties Analysis
1,4-Dioxaspiro[4.4]nonan-2-ylmethanol has a molecular weight of 158.19 g/mol . The boiling point and other physical properties are not specified in the sources I found .Applications De Recherche Scientifique
Synthesis and Potential Applications
1,4-dioxaspiro[4.4]nonan-2-ylmethanol and related compounds have been explored extensively in scientific research due to their potential applications in various fields. Here, we discuss some of the significant applications derived from recent scientific studies:
Synthesis of Immunomodulatory Compounds : An efficient synthesis of the 1,6-dioxaspiro[4.4]nonan-2-one motif, found in immunosuppressive triterpenoids like Phainanoid F, highlights the compound's role in producing immunomodulatory agents. This synthesis involves key steps such as furan oxidative spirocyclization and Sharpless asymmetric dihydroxylation, demonstrating the compound's versatility in creating complex structures relevant to immunology (Chenlu Zhang & F. Nan, 2017).
Development of Biolubricants : Research on novel compounds derived from 1,4-dioxaspiro[4.4]nonan-2-ylmethanol has shown potential in developing biolubricants. These compounds, synthesized from oleic acid, have shown promising physicochemical properties, such as density and viscosity, making them suitable candidates for environmentally friendly lubricants (Y. S. Kurniawan et al., 2017).
Insect Pheromones and Chemical Ecology : The study of spiroacetals, including 1,6-dioxaspiro[4.4]nonanes, in insects has provided insights into their role as pheromones and other bioactive compounds. These findings have applications in pest control and understanding insect behavior (W. Francke & W. Kitching, 2001).
Advanced Material Synthesis : The creation of advanced materials, such as chemically amplified photoresists, has been facilitated by compounds like poly(1,4-dioxaspiro[4.4]nonane-2-methyl methacrylate). These materials are pivotal in semiconductor manufacturing, demonstrating the compound's utility in high-tech industries (Jin-beak Kim, Joonho Park, & Ji‐Hyun Jang, 2000).
Organic Synthesis and Chemical Reactions : The compound's utility is also evident in organic synthesis, where it serves as an intermediate for creating diverse chemical structures. This versatility underlines its importance in drug development, materials science, and synthetic chemistry (Various Authors, 2000-2021).
Propriétés
IUPAC Name |
1,4-dioxaspiro[4.4]nonan-3-ylmethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c9-5-7-6-10-8(11-7)3-1-2-4-8/h7,9H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPXZOTDEWCLXNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)OCC(O2)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,6-dimethyl-4-(trifluoromethyl)-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B6141854.png)

![N-[1-(4-methoxyphenyl)ethylidene]hydroxylamine](/img/structure/B6141875.png)


![4-hydroxy-1H,2H-pyrrolo[1,2-d][1,2,4]triazin-1-one](/img/structure/B6141888.png)


![ethyl 3-[(carbamoylimino)amino]but-2-enoate](/img/structure/B6141913.png)


![11-(chloromethyl)-12-formyl-13-oxo-1,8-diazatricyclo[7.4.0.0,2,7]trideca-2,4,6,9,11-pentaene-10-carbonitrile](/img/structure/B6141938.png)

